2-Metil-7H-purin-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

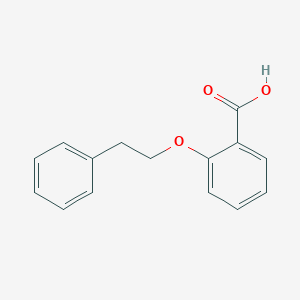

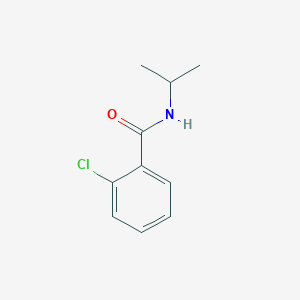

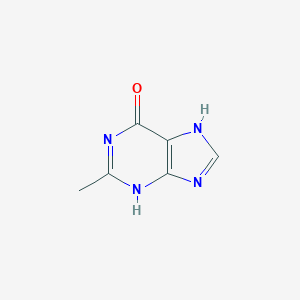

2-Methyl-7H-purin-6-ol is a compound with the molecular formula C6H6N4O . It is also known by other names such as 2-Methyl-1,7-dihydro-6H-purin-6-one . It is a major metabolite of 6-chloropurine and can be used to modify other molecules, such as isoguanine .

Synthesis Analysis

While specific synthesis methods for 2-Methyl-7H-purin-6-ol were not found in the search results, it is mentioned that it can be used to modify other molecules . For instance, isoguanine is synthesized from 2-methyl-7H-purin-6-ol .Molecular Structure Analysis

The molecular structure of 2-Methyl-7H-purin-6-ol consists of a purine ring with a methyl group attached . The InChI representation of the molecule isInChI=1S/C6H6N4O/c1-3-9-5-4 (6 (11)10-3)7-2-8-5/h2H,1H3, (H2,7,8,9,10,11) . Physical And Chemical Properties Analysis

The molecular weight of 2-Methyl-7H-purin-6-ol is 150.14 g/mol . It has a computed XLogP3-AA value of -0.5, indicating its solubility characteristics . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 70.1 Ų .Mecanismo De Acción

Caffeine works by blocking the adenosine receptors in the brain, which are responsible for promoting sleep and suppressing arousal. By blocking these receptors, 2-Methyl-7H-purin-6-ol increases the levels of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which promote wakefulness, alertness, and cognitive performance.

Biochemical and Physiological Effects:

Caffeine has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration rate, which can lead to increased energy and alertness. Caffeine also increases the levels of adrenaline, which can lead to increased metabolism and fat breakdown. Additionally, 2-Methyl-7H-purin-6-ol can affect the levels of various hormones, including cortisol, insulin, and testosterone.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Caffeine has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also easy to administer and has well-established dosing protocols. However, 2-Methyl-7H-purin-6-ol can have variable effects on individuals, depending on their genetic makeup, age, and other factors. This variability can make it challenging to interpret the results of experiments involving 2-Methyl-7H-purin-6-ol.

Direcciones Futuras

There are several future directions for research involving 2-Methyl-7H-purin-6-ol. One area of research is the investigation of the effects of 2-Methyl-7H-purin-6-ol on different populations, including children, pregnant women, and older adults. Another area of research is the development of new 2-Methyl-7H-purin-6-ol analogs with improved pharmacological properties. Additionally, researchers are exploring the use of 2-Methyl-7H-purin-6-ol in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

Conclusion:

In conclusion, 2-Methyl-7H-purin-6-ol, or 2-Methyl-7H-purin-6-ol, is a widely used central nervous system stimulant that has several applications in scientific research. It is synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotechnological methods. Caffeine works by blocking the adenosine receptors in the brain, leading to increased wakefulness, alertness, and cognitive performance. It has several biochemical and physiological effects on the body, and it has both advantages and limitations for lab experiments. Finally, there are several future directions for research involving 2-Methyl-7H-purin-6-ol, including investigating its effects on different populations and developing new 2-Methyl-7H-purin-6-ol analogs with improved pharmacological properties.

Métodos De Síntesis

Caffeine can be synthesized through several methods, including extraction from natural sources, chemical synthesis, and biotechnological methods. The most common method used for the synthesis of 2-Methyl-7H-purin-6-ol is the extraction from natural sources. The process involves the extraction of 2-Methyl-7H-purin-6-ol from coffee beans, tea leaves, or cocoa beans using solvents such as water, ethanol, or methylene chloride. The extracted 2-Methyl-7H-purin-6-ol is then purified through a series of processes, including filtration, crystallization, and sublimation.

Aplicaciones Científicas De Investigación

Análisis de Metabolitos

2-Metil-7H-purin-6-ol es un metabolito principal de la 6-cloropurina, lo que sugiere su papel en las vías metabólicas y su importancia en los estudios de farmacocinética y metabolismo de fármacos .

Modificación Molecular

Este compuesto se puede utilizar para modificar otras moléculas, como la isoguanina, que se sintetiza a partir de 2-metil 7H purin 6 ol. Esta aplicación es significativa en la síntesis química y el diseño de fármacos, donde las modificaciones pueden conducir a nuevos compuestos con propiedades deseadas .

Propiedades

IUPAC Name |

2-methyl-1,7-dihydropurin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-3-9-5-4(6(11)10-3)7-2-8-5/h2H,1H3,(H2,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLWCABYHOMQHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=O)N1)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355762 |

Source

|

| Record name | 2-Methyl-3,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5167-18-0 |

Source

|

| Record name | 2-Methyl-3,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.